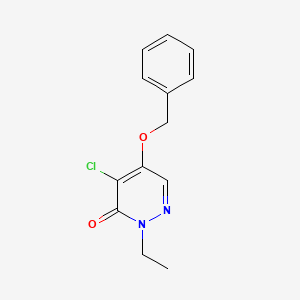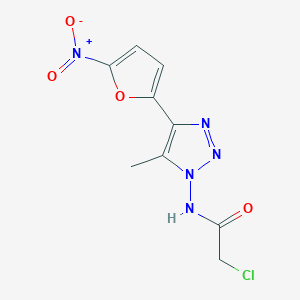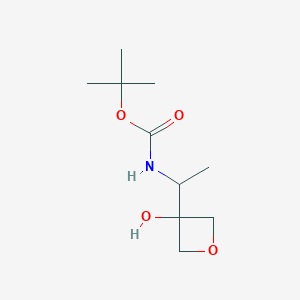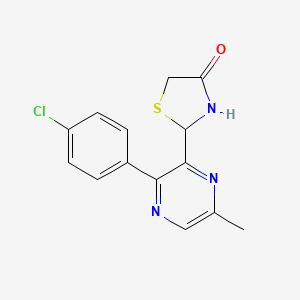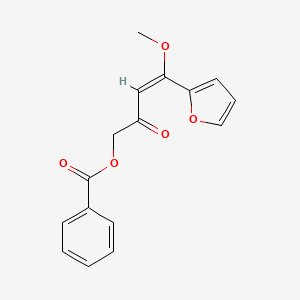
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with a pyridazinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of appropriate pyridazinone derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different functional groups attached to the pyridazinone core.
Wissenschaftliche Forschungsanwendungen
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)acetamide: A compound with a similar core structure but different functional groups.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: Compounds with a pyrimidine core structure and similar biological activities.
Uniqueness
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific pyridazinone core structure, which imparts distinct chemical and biological properties
Eigenschaften
| 88259-94-3 | |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) |
InChI-Schlüssel |
IVLNCASYHWUJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NNC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


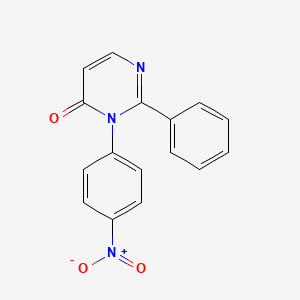

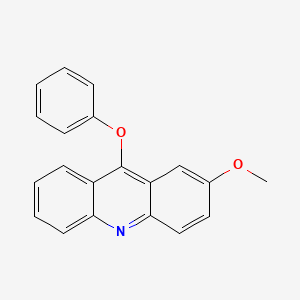
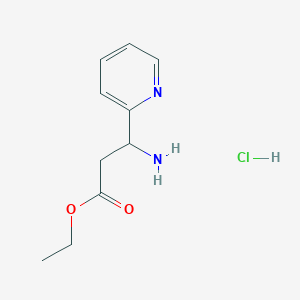
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
